molecular formula C16H20O5 B1350282 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid CAS No. 83883-26-5

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No. B1350282
CAS RN: 83883-26-5
M. Wt: 292.33 g/mol
InChI Key: FLPSQLAEXYKMGQ-UHFFFAOYSA-N
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Patent
US05087672

Procedure details

In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer, dropping funnel, and ground glass stopper, were charged 4-(6'-acryloyloxyhexyloxy)benzaldehyde (from Example 12) (22 grams; 0.1 mole), tertiary-butyl alcohol (500 mL), and 2-methyl-2-butene (available from Aldrich Chemical Co., Milwaukee, Wis.) (232 grams; 3 moles). The reaction mixture was stirred at room temperature. Over two hours, a solution of sodium chlorite (available from Aldrich Chemical Co., Milwaukee, Wis.) (65 grams; 0.7 mole) and sodium phosphate, monobasic monohydrate (available from Aldrich Chemical Co., Milwaukee, Wis.) (75 grams; 0.5 mole) in water (300 mL) was added. The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents were concentrated by rotary evaporator. The residue was then dissolved in diethyl ether (500 mL) and the mixture was made acidic (pH~2) by addition of 4N HCl. The mixture was poured into a separatory funnel and the organic layer was processed. The residue was recrystallized from ethanol. Spectral analysis confirmed the presence of 4-(6'-acryloyloxyhexyloxy)benzoic acid. The crystals weighed 15 grams which represents a 65 percent yield based on starting material.
Name
4-(6'-acryloyloxyhexyloxy)benzaldehyde
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrate
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3].CC(=CC)C.Cl([O-])=[O:27].[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>O.C(O)(C)(C)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]([OH:27])=[O:18])=[CH:15][CH:14]=1)(=[O:4])[CH:2]=[CH2:3] |f:2.3,4.5.6.7|

Inputs

Step One
Name
4-(6'-acryloyloxyhexyloxy)benzaldehyde
Quantity
22 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCCOC1=CC=C(C=O)C=C1
Name
Quantity
232 g
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
monohydrate
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 liter three-necked round-bottomed flask, fitted with a mechanical stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 12 hours at ambient temperature at which time the organic solvents
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated by rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in diethyl ether (500 mL)
ADDITION
Type
ADDITION
Details
by addition of 4N HCl
ADDITION
Type
ADDITION
Details
The mixture was poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C=C)(=O)OCCCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.